Scrorodioside
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Overview
Description
Scrorodioside is an organic compound with the molecular formula C32H40O16 and a molecular weight of 680.656. It is primarily used in research related to life sciences
Preparation Methods
Industrial Production Methods: Typically, such compounds are produced in specialized laboratories under stringent conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Scrorodioside can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions can vary depending on the desired outcome .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the substitution reaction being performed.
Scientific Research Applications
Scrorodioside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and experiments to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on various diseases.
Industry: Utilized in the development of new materials and compounds for industrial applications.
Comparison with Similar Compounds
Scrorodioside can be compared with other similar compounds to highlight its uniqueness . Some of the similar compounds include:
Compound A: Similar in structure but differs in its specific functional groups.
Compound B: Shares similar biological activity but has a different molecular weight and formula.
Compound C: Used in similar applications but has distinct chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers in scientific research .
Properties
Molecular Formula |
C32H40O16 |
---|---|
Molecular Weight |
680.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-4-acetyloxy-5-hydroxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C32H40O16/c1-14-21(37)26(43-15(2)35)27(45-19(36)9-8-16-6-4-3-5-7-16)31(42-14)46-25-17-10-11-41-29(20(17)32(13-34)28(25)48-32)47-30-24(40)23(39)22(38)18(12-33)44-30/h3-11,14,17-18,20-31,33-34,37-40H,12-13H2,1-2H3/b9-8+/t14-,17+,18+,20+,21-,22+,23-,24+,25-,26+,27+,28-,29-,30-,31-,32+/m0/s1 |
InChI Key |
IBXDTZNDJHAVNK-DGUYHALFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC=CC=C6)OC(=O)C)O |
Origin of Product |
United States |
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